molecular formula C4H6O3 B1256903 2-ketobutyric acid-(13)C4,3,3-d2

2-ketobutyric acid-(13)C4,3,3-d2

Cat. No.: B1256903
M. Wt: 108.072 g/mol
InChI Key: TYEYBOSBBBHJIV-GVQBGUMBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ketobutyric Acid-(13)C4,3,3-d2 is a stable isotope-labeled analog of alpha-ketobutyrate, a crucial metabolic intermediate at the intersection of several biochemical pathways. This compound is extensively used as a tracer in metabolic flux analysis to investigate the dynamics of amino acid catabolism, particularly for threonine, methionine, and serine . Its role extends to the study of the cystathionine pathway, where it is a direct product of cystathionine lysis, linking it directly to the metabolism of cysteine and homocysteine . In mitochondrial metabolism, alpha-ketobutyrate is converted to propionyl-CoA by the branched-chain alpha-keto acid dehydrogenase complex, and subsequently to succinyl-CoA, which then enters the citric acid cycle . The (13)C4 and deuterium (d2) labeling in this product provides a powerful tool for NMR and MS-based spectroscopy, enabling researchers to precisely track and quantify metabolic processes, unravel complex biochemical networks, and study energy metabolism in various biological systems. The sodium salt form offers enhanced stability and solubility for convenient use in aqueous experimental conditions.

Properties

Molecular Formula

C4H6O3

Molecular Weight

108.072 g/mol

IUPAC Name

3,3-dideuterio-2-oxo(1,2,3,4-13C4)butanoic acid

InChI

InChI=1S/C4H6O3/c1-2-3(5)4(6)7/h2H2,1H3,(H,6,7)/i1+1,2+1D2,3+1,4+1

InChI Key

TYEYBOSBBBHJIV-GVQBGUMBSA-N

Isomeric SMILES

[2H][13C]([2H])([13CH3])[13C](=O)[13C](=O)O

Canonical SMILES

CCC(=O)C(=O)O

Origin of Product

United States

Q & A

Basic: What synthetic routes are employed to produce 2-ketobutyric acid-(13)C4,3,3-d2, and how is isotopic purity validated?

Answer:
The compound is synthesized via isotopic labeling of precursor molecules. A common approach involves enzymatic or chemical incorporation of 13C and deuterium (D) at specific positions. For example, sodium salt hydrate forms are prepared using isotopically enriched substrates like 13C-labeled sodium bicarbonate and deuterated solvents under controlled reaction conditions . Isotopic purity (99 atom% 13C, 98 atom% D) is validated using:

  • Mass spectrometry (MS) to confirm isotopic enrichment ratios.
  • Nuclear magnetic resonance (NMR) to assess positional labeling accuracy (e.g., 13C NMR for carbon backbone analysis) .
  • Elemental analysis to verify stoichiometry and hydration levels .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:
Key safety measures include:

  • Personal protective equipment (PPE): Gloves, lab coats, and safety goggles to prevent skin/eye contact (hazards: H315, H319) .
  • Ventilation: Use fume hoods to avoid inhalation of aerosols, as the compound may cause respiratory irritation (H335) .
  • Storage: Keep in airtight, dry containers at room temperature, away from ignition sources. Hydrated forms require protection from desiccation .
  • Spill management: Neutralize with inert absorbents (e.g., sand) and dispose as hazardous waste .

Advanced: How does isotopic labeling with this compound enhance protein structural studies using NMR?

Answer:
This compound is used to introduce 13C and deuterium into methyl groups (e.g., Ile, Leu, Val) for high-resolution NMR:

  • Methyl-TROSY: Deuteration reduces proton density, minimizing signal overlap and enhancing sensitivity in large proteins (>50 kDa) .
  • NOESY experiments: 13C labeling enables precise distance restraints for structure determination. For example, 2H/15N/13CH3-labeled samples resolve sidechain interactions in multidrug efflux membrane proteins .
  • Optimization: Adjust labeling ratios (e.g., 120 mg/L α-ketoisovaleric acid-13C4,D4) to balance signal intensity and spectral complexity .

Advanced: How can researchers mitigate batch-to-batch variability in isotopic labeling efficiency?

Answer:
Variability arises from inconsistent isotopic incorporation or hydration. Mitigation strategies include:

  • Standardized synthesis protocols: Control reaction pH, temperature, and precursor concentrations (e.g., 60 mg/L of 2-ketobutyric acid-13C4,D2 for uniform labeling) .
  • Quality control (QC):
    • HPLC-MS: Monitor isotopic purity and byproduct formation .
    • Karl Fischer titration: Quantify water content in hydrated forms .
  • Data normalization: Include internal standards in NMR/MS experiments to correct for minor isotopic impurities (<1% 12C) .

Basic: Which analytical techniques are essential for characterizing this compound in metabolic flux studies?

Answer:

  • Gas chromatography-mass spectrometry (GC-MS): Quantifies 13C enrichment in metabolic intermediates .
  • Liquid chromatography (LC)-NMR: Tracks deuterium incorporation in aqueous biological samples .
  • Isotope ratio mass spectrometry (IRMS): Measures subtle differences in 13C/12C ratios for flux analysis .

Advanced: How can researchers design reproducible experiments using this compound in isotope tracing assays?

Answer:

  • Experimental design:
    • Define objectives (e.g., tracing carbon flux in Krebs cycle) and select labeling timepoints .
    • Use triplicate samples to account for biological variability .
  • Documentation: Follow SRQC (Standards for Reporting Qualitative Research) guidelines to detail labeling protocols, QC data, and analytical parameters .
  • Troubleshooting: Address inconsistencies (e.g., incomplete labeling) by optimizing cell culture conditions or precursor concentrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-ketobutyric acid-(13)C4,3,3-d2
Reactant of Route 2
2-ketobutyric acid-(13)C4,3,3-d2

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